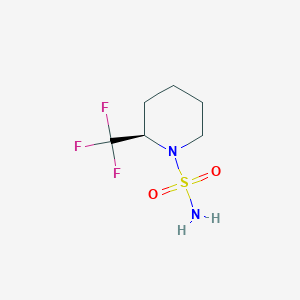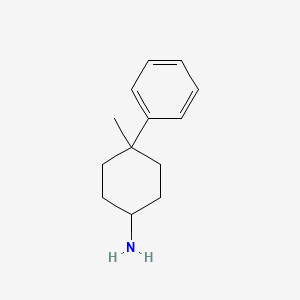
4-Methyl-4-phenylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-MPCA” , is a chemical compound with the following properties:
Chemical Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
CAS Number: 56327-27-6
This compound belongs to the class of amines and is structurally related to cyclohexylamines. Its synthesis and applications have garnered interest in both research and industry.
Méthodes De Préparation
Synthetic Routes:
Reductive Amination: One common synthetic route involves reductive amination of cyclohexanone with aniline or its derivatives. The reaction proceeds under reducing conditions using a suitable reducing agent (e.g., sodium borohydride) to yield 4-MPCA.
Industrial Production: Industrial-scale production typically employs optimized reductive amination processes, often with catalysts and efficient purification steps.
Analyse Des Réactions Chimiques
4-MPCA can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of 4-MPCA yields secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions: Reagents like hydrogen peroxide, sodium borohydride, and acid chlorides are commonly used. Reaction conditions vary based on the desired product.
Applications De Recherche Scientifique
4-MPCA finds applications in:
Medicine: It may serve as a precursor for pharmaceutical compounds.
Chemical Research: Researchers study its reactivity and use it as a building block for more complex molecules.
Mécanisme D'action
The exact mechanism by which 4-MPCA exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
While 4-MPCA shares structural features with other cyclohexylamines, its unique combination of substituents sets it apart. Similar compounds include cyclohexylamine, phenylcyclohexylamine, and related derivatives.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
4-methyl-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10,14H2,1H3 |
Clé InChI |
NOWKJMNJTFDAQO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
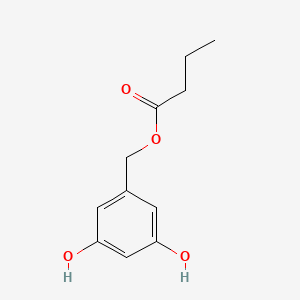
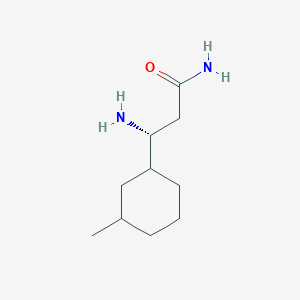

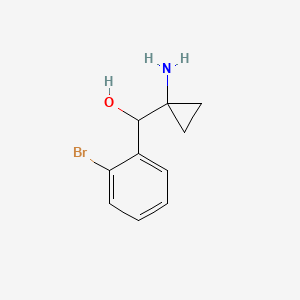
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
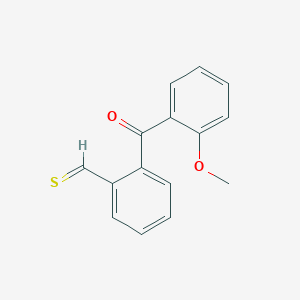
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)
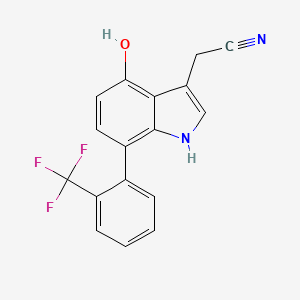
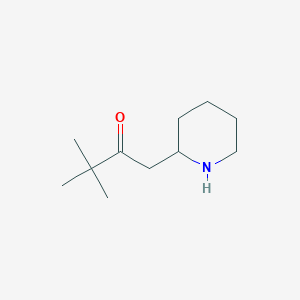
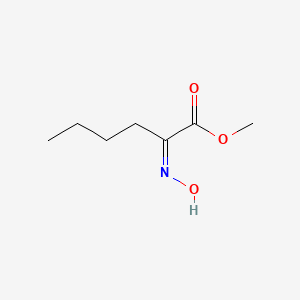
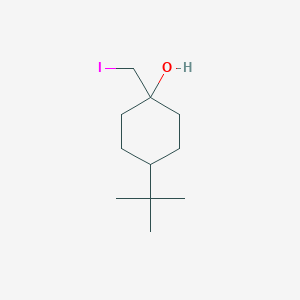
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
